
3-(9-Anthryl)phenylboronic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(Anthracen-9-yl)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling. This compound features an anthracene moiety, which is a polycyclic aromatic hydrocarbon, attached to a phenyl ring that is further bonded to a boronic acid group. The presence of the anthracene unit imparts unique photophysical properties to the compound, making it useful in various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Anthracen-9-yl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is performed by coupling an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. For instance, the reaction between 3-bromoanthracene and phenylboronic acid in the presence of a palladium catalyst and a base like potassium carbonate can yield (3-(Anthracen-9-yl)phenyl)boronic acid .
Industrial Production Methods
Industrial production of boronic acids, including (3-(Anthracen-9-yl)phenyl)boronic acid, often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are optimized for high yield and purity, using efficient catalysts and reaction conditions. The use of continuous flow reactors and automated systems can further enhance the scalability and efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(3-(Anthracen-9-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or sodium periodate can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Palladium catalysts and bases like potassium carbonate or sodium hydroxide are used in substitution reactions.
Major Products Formed
Oxidation: Phenols
Reduction: Various reduced forms depending on the specific conditions
Substitution: New carbon-carbon bonded products, such as biaryl compounds
Wissenschaftliche Forschungsanwendungen
(3-(Anthracen-9-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through coupling reactions.
Biology: Employed in the labeling and detection of biomolecules due to its fluorescent properties.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Wirkmechanismus
The mechanism of action of (3-(Anthracen-9-yl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in sensing applications, where the compound can bind to specific targets and produce a detectable signal. The anthracene moiety enhances the compound’s photophysical properties, making it suitable for use in fluorescence-based assays .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9-Anthraceneboronic acid
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
Uniqueness
(3-(Anthracen-9-yl)phenyl)boronic acid is unique due to the combination of the anthracene moiety and the boronic acid group. This combination imparts both strong photophysical properties and versatile reactivity, making it suitable for a wide range of applications in sensing, material science, and organic synthesis .
Eigenschaften
Molekularformel |
C20H15BO2 |
|---|---|
Molekulargewicht |
298.1 g/mol |
IUPAC-Name |
(3-anthracen-9-ylphenyl)boronic acid |
InChI |
InChI=1S/C20H15BO2/c22-21(23)17-9-5-8-16(13-17)20-18-10-3-1-6-14(18)12-15-7-2-4-11-19(15)20/h1-13,22-23H |
InChI-Schlüssel |
HDVZWAAQDOINLQ-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CC=C1)C2=C3C=CC=CC3=CC4=CC=CC=C42)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


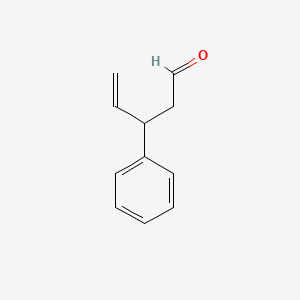
![3-amino-N-[5-amino-4-[6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-[3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxypropanamide;sulfuric acid](/img/structure/B15287429.png)
![[3,4,5-Triacetyloxy-6-[3,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-4-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B15287437.png)
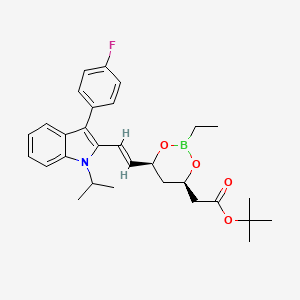
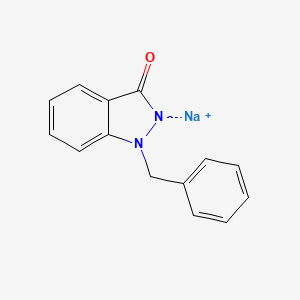
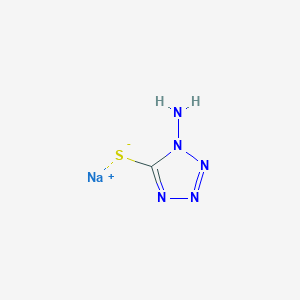
![8-bromo-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one hydrochloride](/img/structure/B15287463.png)
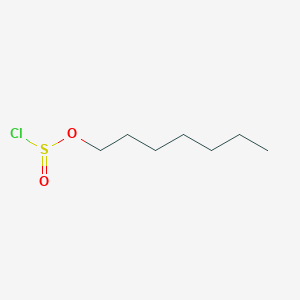
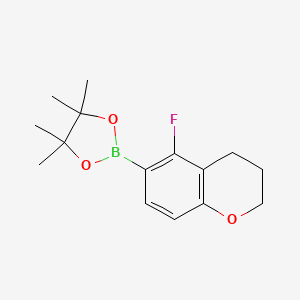
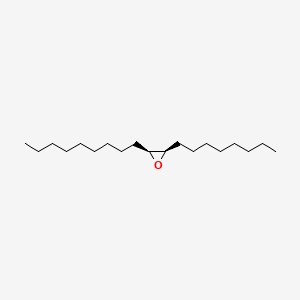
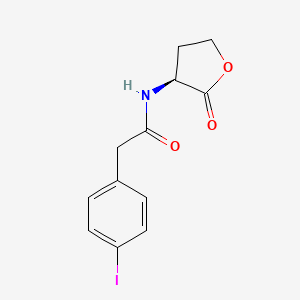
![1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[2-[2-[[1-[2-[[1-[2-[[2-[[2-[[2-[[2-[2-[(2-amino-3-hydroxypropanoyl)amino]propanoylamino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]propanoylamino]acetyl]amino]propanoylamino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B15287499.png)
![(2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R,6R)-6-[2-(3,4-dihydroxyphenyl)-2-hydroxyethoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol](/img/structure/B15287500.png)
![3-[1-(4-Chlorobenzyl)-5-(2-Fluoro-2'-Methylbiphenyl-4-Yl)-3-Methyl-1h-Indol-2-Yl]-2,2-Dimethylpropanoic Acid](/img/structure/B15287508.png)
